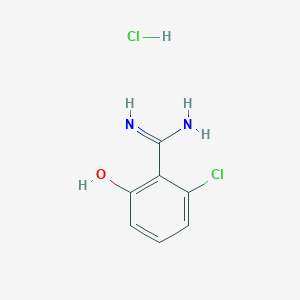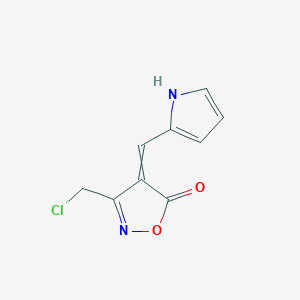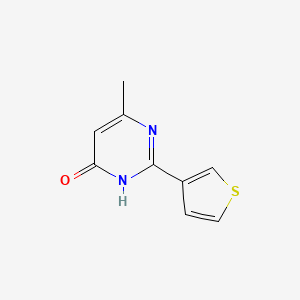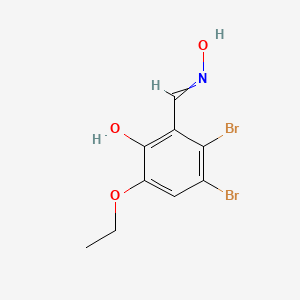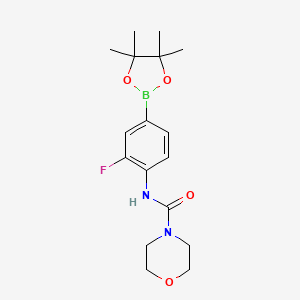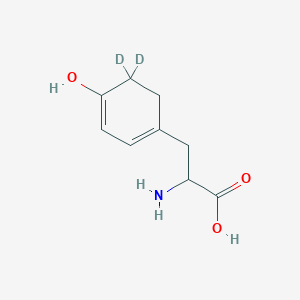
DL-4-Hydroxyphenylalanine-3,3-D2
描述
DL-4-Hydroxyphenylalanine-3,3-D2: is a stable isotope-labeled derivative of tyrosine, specifically labeled with deuterium at the 3,3 positions. This compound is used extensively in scientific research due to its unique isotopic labeling, which aids in studies of metabolic pathways, protein folding, and other biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions: : DL-4-Hydroxyphenylalanine-3,3-D2 is synthesized through the incorporation of deuterium into the tyrosine molecule. The synthesis typically involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions. The reaction conditions often include controlled temperature and pH to optimize the yield and purity of the product.
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but with enhanced control over reaction parameters to ensure consistency and quality. The production process is carried out in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards for pharmaceutical and research applications.
化学反应分析
Types of Reactions: : DL-4-Hydroxyphenylalanine-3,3-D2 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled pH and temperature.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学研究应用
DL-4-Hydroxyphenylalanine-3,3-D2 is widely used in various fields of scientific research:
Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry due to its stable isotopic labeling.
Biology: The compound is used to study metabolic pathways and protein synthesis, providing insights into cellular processes.
Medicine: It is employed in the development of diagnostic tools and therapeutic agents, particularly in the study of neurotransmitter precursors.
Industry: this compound is used in the production of labeled compounds for environmental monitoring and quality control.
作用机制
The mechanism of action of DL-4-Hydroxyphenylalanine-3,3-D2 involves its incorporation into metabolic pathways where it acts as a precursor to neurotransmitters such as dopamine. The deuterium labeling allows researchers to trace the metabolic fate of the compound and study its interactions with enzymes and other molecular targets . The pathways involved include the hydroxylation of phenylalanine to tyrosine and subsequent conversion to dopamine .
相似化合物的比较
Similar Compounds
DL-4-Hydroxyphenylalanine: The non-labeled version of the compound.
L-DOPA: A precursor to dopamine, similar in structure but without deuterium labeling.
DL-Tyrosine: Another precursor to neurotransmitters, differing in the position of isotopic labeling.
Uniqueness: : DL-4-Hydroxyphenylalanine-3,3-D2 is unique due to its stable isotopic labeling, which provides distinct advantages in tracing and studying metabolic processes. The deuterium atoms enhance the compound’s stability and allow for precise tracking in biochemical assays.
属性
IUPAC Name |
2-amino-3-(5,5-dideuterio-4-hydroxycyclohexa-1,3-dien-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1,3,8,11H,2,4-5,10H2,(H,12,13)/i4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWGQRDHHBBQEO-APZFVMQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC=C1CC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(=CC=C1O)CC(C(=O)O)N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


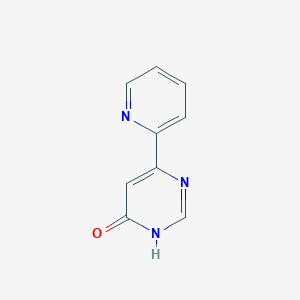
![2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride](/img/structure/B1460018.png)
![2-[2-(Phenylmethoxycarbonylamino)butanoylamino]acetic acid](/img/structure/B1460020.png)
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1460023.png)
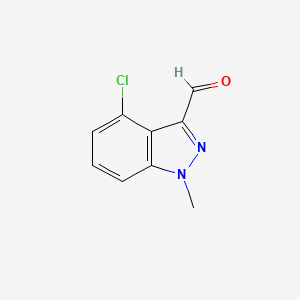
![7-Chloropyrido[2,3-D]pyrimidin-4-OL](/img/structure/B1460026.png)
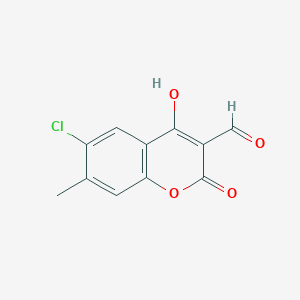
![8-{2-[(Z)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride](/img/structure/B1460032.png)
